molecular formula C21H22N4O3 B2933354 3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione CAS No. 895833-72-4

3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione

Cat. No. B2933354
CAS RN: 895833-72-4
M. Wt: 378.432
InChI Key: KDPMZQNQRWIKGT-UHFFFAOYSA-N
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Description

The compound “3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione” is a potent serotonin 5-HT2 and α1-adrenoceptor antagonist . It has a molecular weight of 229.28 . The compound is also known as pelanserin .


Molecular Structure Analysis

The molecular structure of the compound involves a quinazolinedione heterocycle and a phenyl-piperazine group . The benzene ring is equatorially located and the piperazine ring has the expected chair conformation . The dihedral angle between the planes of the benzene ring and the quinazolinedione ring system is 74.1° .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 126 - 128°C . Its IUPAC name is 3-oxo-3-(4-phenyl-1-piperazinyl)propanenitrile .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include measures for prevention, response, storage, and disposal .

properties

IUPAC Name

3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-19(24-14-12-23(13-15-24)16-6-2-1-3-7-16)10-11-25-20(27)17-8-4-5-9-18(17)22-21(25)28/h1-9H,10-15H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPMZQNQRWIKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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